molecular formula C16H10Br2N2O2 B12888219 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole CAS No. 68287-77-4

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole

Cat. No.: B12888219
CAS No.: 68287-77-4
M. Wt: 422.07 g/mol
InChI Key: KIZKIVKSJSWHSF-UHFFFAOYSA-N
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Description

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with a phenyl group and a dibromo-hydroxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with hydrazine derivatives. The process generally includes:

    Formation of the intermediate: 3,5-dibromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.

    Cyclization: The acid chloride is then reacted with phenylhydrazine to form the pyrazole ring through a cyclization reaction.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxy group can undergo oxidation to form a ketone or reduction to form an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

    Oxidation: Formation of 4-(3,5-dibromo-2-oxobenzoyl)-1-phenylpyrazole.

    Reduction: Formation of 4-(3,5-dibromo-2-hydroxybenzyl)-1-phenylpyrazole.

Scientific Research Applications

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzoic acid: Shares the dibromo-hydroxybenzoyl moiety but lacks the pyrazole ring.

    4-(3,5-Dibromo-2-hydroxybenzoyl)amino]benzoic acid: Similar structure with an amino group instead of the pyrazole ring.

    3,5-Dibromo-4-hydroxybenzaldehyde: Contains the dibromo-hydroxybenzoyl moiety but with an aldehyde group.

Uniqueness

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is unique due to the presence of both the pyrazole ring and the dibromo-hydroxybenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

68287-77-4

Molecular Formula

C16H10Br2N2O2

Molecular Weight

422.07 g/mol

IUPAC Name

(3,5-dibromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C16H10Br2N2O2/c17-11-6-13(16(22)14(18)7-11)15(21)10-8-19-20(9-10)12-4-2-1-3-5-12/h1-9,22H

InChI Key

KIZKIVKSJSWHSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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